Cas no 42365-73-1 (4-(4-Fluorophenyl)-1,3-thiazole-2-thiol)

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol is a fluorinated heterocyclic compound featuring a thiazole core substituted with a thiol group at the 2-position and a 4-fluorophenyl moiety at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both sulfur and fluorine enhances its potential as a building block for bioactive molecules, particularly in the development of antimicrobial and antiviral agents. Its thiol group allows for further functionalization via alkylation or oxidation, while the fluorophenyl group contributes to improved metabolic stability and lipophilicity in derived compounds. Suitable for research applications requiring precise molecular modifications.
4-(4-Fluorophenyl)-1,3-thiazole-2-thiol structure
42365-73-1 structure
Product Name:4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
CAS No:42365-73-1
MF:C9H6FNS2
MW:211.279042720795
MDL:MFCD02029673
CID:55551
PubChem ID:716719
Update Time:2025-06-27

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
    • 4-(4-fluorophenyl)-2(3H)-Thiazolethione
    • 2-thiazolethiol, 4-(4-fluorophenyl)-
    • FT-0683625
    • HMS2695L08
    • LS-03973
    • SCHEMBL2559184
    • AKOS000118645
    • SMR000343861
    • 4-(4-fluorophenyl)-3H-thiazole-2-thione
    • 42365-73-1
    • AB00617743-07
    • EN300-07327
    • 4-(4-fluorophenyl)-3H-1,3-thiazole-2-thione
    • 4-(4-fluorophenyl)thiazole-2-thiol
    • CS-0307791
    • MFCD02029673
    • NCGC00323099-01
    • CHEBI:112348
    • 4-(4-Fluorophenyl)thiazole-2-thiol, AldrichCPR
    • Z56951955
    • MLS000770617
    • CHEMBL1536877
    • Q27192452
    • 42838-37-9
    • DTXSID90962729
    • DB-070296
    • ALBB-012680
    • G23288
    • DTXCID901390524
    • 809-372-6
    • MDL: MFCD02029673
    • Inchi: 1S/C9H6FNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
    • InChI Key: MWMWTZPSWBGHNI-UHFFFAOYSA-N
    • SMILES: S1C(NC(=C1)C1C=CC(=CC=1)F)=S

Computed Properties

  • Exact Mass: 210.99300
  • Monoisotopic Mass: 210.993
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.4A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.45
  • Boiling Point: 327.5°C at 760 mmHg
  • Flash Point: 151.9°C
  • Refractive Index: 1.714
  • PSA: 79.93000
  • LogP: 3.23790

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol Security Information

  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol Pricemore >>

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4-(4-Fluorophenyl)-1,3-thiazole-2-thiol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42365-73-1)4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
Order Number:A1160077
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:57
Price ($):195.0
Email:sales@amadischem.com

Additional information on 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Introduction to 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (CAS No. 42365-73-1)

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol is a heterocyclic compound characterized by a thiazole core substituted with a 4-fluorophenyl group and a thiol moiety. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural features and potential biological activities. The presence of both fluorine and sulfur atoms in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The chemical structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (CAS No. 42365-73-1) consists of a five-membered ring containing sulfur and nitrogen atoms, fused with a benzene ring bearing a fluorine atom at the para position. The thiol group at the 2-position of the thiazole ring provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.

In recent years, there has been growing interest in thiazole derivatives as pharmacological agents due to their diverse biological activities. Thiazole scaffolds are known to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the aromatic ring enhances the metabolic stability and binding affinity of these compounds, making them more suitable for therapeutic applications.

One of the most compelling aspects of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol is its potential as an intermediate in the synthesis of novel pharmaceuticals. Researchers have explored its utility in developing small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its role in designing compounds that interact with enzymes involved in cancer progression or inflammatory responses.

The fluorine atom in the 4-fluorophenyl group plays a crucial role in modulating the pharmacokinetic properties of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol. Fluorinated aromatic compounds are often more lipophilic and have improved bioavailability compared to their non-fluorinated counterparts. This property makes them attractive candidates for oral administration and systemic delivery.

Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol derivatives. Machine learning algorithms have been employed to predict binding affinities and identify promising candidates for further experimental validation. These computational approaches have significantly accelerated the drug discovery process, allowing researchers to focus on the most promising molecular structures.

The thiol group in 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol also offers opportunities for covalent bonding with biomolecules. This reactivity has been exploited in designing probes for biochemical assays and in developing targeted drug delivery systems. Thiol-based conjugates can selectively interact with specific biological targets, enhancing the efficacy and reducing side effects associated with traditional small-molecule drugs.

In clinical research, 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol has been investigated for its potential antitumor activity. Preclinical studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. These findings have opened new avenues for developing next-generation anticancer therapies.

The synthesis of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce the fluorophenyl moiety efficiently. These methods not only improve reaction efficiency but also minimize byproduct formation, making the process more sustainable.

The pharmaceutical industry continues to invest in research aimed at uncovering new applications for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative approaches in drug design and development. These partnerships are essential for translating laboratory discoveries into clinical reality.

As our understanding of molecular interactions evolves, so does our ability to design more effective therapeutic agents. The unique properties of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol make it a versatile building block for future pharmaceutical innovations. Continued research will likely uncover additional applications for this compound in areas such as neurodegenerative diseases and infectious disorders.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42365-73-1)4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
A1160077
Purity:99%
Quantity:1g
Price ($):195.0
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